3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[7-(difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O3/c14-12(15)8-6-7(9-2-1-5-22-9)16-13-17-10(18-19(8)13)3-4-11(20)21/h1-2,5-6,12H,3-4H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSDWOUYEOHERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(7-(Difluoromethyl)-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.24 g/mol. The presence of difluoromethyl and furan moieties contributes to its biological profile.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of triazole and pyrimidine rings. Various reaction conditions have been optimized to enhance yield and purity. For instance, the use of Lewis acids like AlCl₃ has been shown to facilitate the reaction process effectively, yielding high purity products .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, a related compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL . The presence of the furan ring appears to enhance activity against yeast-like fungi such as Candida albicans.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, derivatives have shown good activity against urease and acetylcholinesterase, surpassing the efficacy of standard reference drugs . This suggests potential applications in treating conditions associated with these enzymes.
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve interactions with specific cellular targets or pathways that disrupt microbial growth or enzyme function.
Case Studies
A notable case study involved testing various derivatives for their antimicrobial properties. The results indicated that modifications to the triazole and pyrimidine structures could significantly influence biological activity. For instance:
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | Activity against C. albicans |
|---|---|---|---|
| Compound A | 64 | 128 | Yes |
| Compound B | 128 | 256 | No |
| Compound C | 32 | 64 | Yes |
This table highlights the variability in activity based on structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Substituent Impact on Target Affinity: The difluoromethyl group in the target compound reduces oxidative metabolism compared to trifluoromethyl or methyl substituents (e.g., 3-[7-(trifluoromethyl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid) . Furan-2-yl at position 5 enhances binding to adenosine receptors, as seen in ZM241385 derivatives, whereas pyridinyl or pyrazolyl substituents favor kinase inhibition .
Pharmacokinetic Properties: Propanoic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ethoxycarbonyl or acetylated analogues (e.g., compounds 3a–3b in ). Thioether-linked furans (e.g., compound 12 in ) improve membrane permeability compared to direct alkyl chains.
Biological Activity Trends :
- Antimicrobial Activity : Chlorophenyl and hydroxyphenyl substituents (e.g., compound 3a ) correlate with antifungal effects, absent in the target compound.
- Antitumor Activity : Piperidine- or pyrrolidine-modified furans (e.g., compound 11 ) show superior cytotoxicity compared to unmodified furan derivatives.
Q & A
Q. What substituents on the furan ring improve metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
